L-fuconic acid

Description

Historical Perspectives on L-Fuconic Acid Investigation

Historically, research on L-fucose and its derivatives has been the primary focus, with this compound being identified as a metabolic intermediate. Early studies on L-fucose metabolism in the mid-20th century laid the groundwork for understanding how this sugar is utilized by various organisms. researchgate.net The discovery of metabolic pathways for L-fucose in bacteria eventually led to the identification of this compound as a key player in a non-phosphorylated degradation pathway. news-medical.netoup.com This pathway was found to be distinct from the more common phosphorylated pathway of L-fucose metabolism. oup.com

Contemporary Research Significance of this compound in Biochemistry and Glycobiology

The contemporary significance of this compound lies predominantly in its role within bacterial metabolic pathways. news-medical.netoup.com Understanding the this compound pathway provides insights into the metabolic versatility of bacteria, including pathogenic species. news-medical.net This knowledge is crucial for developing novel antimicrobial strategies that target specific metabolic routes. In the broader field of glycobiology, the study of this compound and its metabolic pathway contributes to a more comprehensive understanding of the diverse roles of fucose and its derivatives in biological systems. oup.com The interest in fucose and its related compounds is growing in areas such as cancer research and glyco-immunology. oup.com

Overview of Major Research Paradigms Investigating this compound

Research into this compound primarily involves the elucidation of metabolic pathways and the characterization of the enzymes involved. A key research paradigm is the use of genetic and biochemical techniques to identify and study the genes and proteins responsible for the conversion of L-fucose to this compound and its subsequent metabolism. news-medical.netoup.com

Modern analytical techniques are crucial for the detection and quantification of this compound and other metabolites in these pathways. These methods include:

High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique used for the separation and quantification of organic acids, including sugar acids. nih.govnih.govpostharvestinnovation.org.za Different detection methods, such as UV detection and refractive index detection, can be employed. nih.govnih.gov

Ion Chromatography: This method is particularly well-suited for the analysis of organic acids as it separates them based on their ionic properties. thermofisher.com

Mass Spectrometry (MS): MS is a powerful tool for identifying and quantifying metabolites. It can be coupled with chromatography techniques (e.g., GC-MS or LC-MS) for enhanced separation and identification. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR provides detailed structural information about molecules and can be used to identify and quantify metabolites in complex mixtures. universiteitleiden.nlresearchgate.net

These research paradigms, combining molecular biology with advanced analytical chemistry, are essential for unraveling the intricate details of this compound's role in biological systems.

Detailed Research Findings

Recent research has shed light on a non-phosphorylated pathway of L-fucose metabolism in certain anaerobic and pathogenic bacteria, where this compound is a key intermediate. news-medical.netoup.com This pathway involves a series of enzymatic reactions that convert L-fucose into pyruvate (B1213749) and L-lactaldehyde. oup.com

Key Enzymes in the Non-phosphorylated L-Fucose Pathway Involving this compound:

| Enzyme | Function | Organism(s) |

| L-Fucose Dehydrogenase | Oxidizes L-fucose to L-fucono-1,5-lactone. nih.gov | Mammals (e.g., pig, rabbit), Bacteria |

| L-Fucono-1,5-lactonase | Hydrolyzes L-fucono-1,5-lactone to L-fuconate. researchgate.net | Bacteria |

| L-Fuconate Dehydratase | Converts L-fuconate to 2-keto-3-deoxy-L-fuconate. oup.com | Paraburkholderia mimosarum |

| L-2-Keto-3-deoxyfuconate aldolase | Cleaves 2-keto-3-deoxy-L-fuconate to pyruvate and L-lactaldehyde. oup.com | Anaerobic bacteria |

The discovery and characterization of these enzymes and their corresponding genes have been pivotal in understanding this alternative route of L-fucose catabolism. news-medical.netoup.com

Structure

2D Structure

3D Structure

Properties

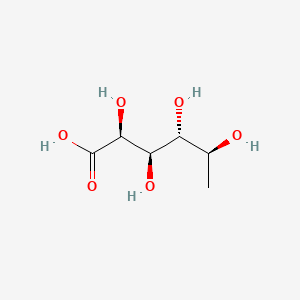

IUPAC Name |

(2S,3R,4R,5S)-2,3,4,5-tetrahydroxyhexanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12O6/c1-2(7)3(8)4(9)5(10)6(11)12/h2-5,7-10H,1H3,(H,11,12)/t2-,3+,4+,5-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NBFWIISVIFCMDK-RSJOWCBRSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C(C(C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@H]([C@H]([C@@H](C(=O)O)O)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12O6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80949226 | |

| Record name | 6-Deoxyhexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

26372-13-4 | |

| Record name | L-Fuconic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=26372-13-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 6-Deoxyhexonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80949226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biosynthetic Pathways and Metabolic Interconversions of L Fuconic Acid

De Novo Biosynthesis of L-Fuconic Acid from Precursor Monosaccharides

The biosynthesis of this compound occurs via the oxidation of L-fucose. L-fucose, in turn, is synthesized in the cytosol of mammalian cells through two primary pathways: the de novo pathway and the salvage pathway oup.com. The de novo pathway generates GDP-L-fucose from GDP-D-mannose, a nucleotide-activated sugar researchgate.netnih.govresearchgate.net. Once L-fucose is available, either from this de novo synthesis, the salvage pathway, or from external sources, it can be converted to this compound.

This conversion is a key step in an alternative pathway to the more common phosphorylative route of L-fucose catabolism nih.govresearchgate.net. In this oxidative pathway, L-fucose is converted to L-fuconate (the ionized form of this compound) nih.govresearchgate.net.

The conversion of L-fucose to this compound is a two-step enzymatic process:

Oxidation of L-fucose: The first step is the oxidation of L-fucose to L-fucono-1,5-lactone. This reaction is catalyzed by L-fucose dehydrogenase (EC 1.1.1.122) researchgate.netnih.gov. This enzyme requires the cofactor NAD+ (Nicotinamide adenine dinucleotide) as an electron acceptor researchgate.netnih.gov. In some mammalian species, the enzyme hydroxysteroid 17-β dehydrogenase 14 (HSD17B14) has been identified as the mammalian L-fucose dehydrogenase, demonstrating a higher catalytic efficiency for L-fucose than for its previously known steroid substrates nih.gov.

Hydrolysis of L-fucono-1,5-lactone: The resulting L-fucono-1,5-lactone is an unstable intermediate that can be hydrolyzed to L-fuconate nih.govresearchgate.netnih.gov. This hydrolysis can occur spontaneously researchgate.netnih.gov. However, a specific enzyme, L-fucono-1,5-lactonase (EC 3.1.1.120), has been identified that catalyzes this reaction, ensuring a more efficient conversion nih.govresearchgate.net. L-fucono-1,5-lactone is unstable and can non-enzymatically convert to the more stable L-fucono-1,4-lactone, which is also a substrate for some lactonases nih.gov. The characterized L-fucono-1,5-lactonase from Burkholderia multivorans does not require a divalent metal cation for its activity nih.gov.

The following table summarizes the enzymes and cofactors involved in the biosynthesis of this compound from L-fucose.

| Enzyme | EC Number | Substrate | Product | Cofactor/Requirements |

| L-fucose dehydrogenase | 1.1.1.122 | L-fucose | L-fucono-1,5-lactone | NAD+ |

| L-fucono-1,5-lactonase | 3.1.1.120 | L-fucono-1,5-lactone | L-fuconate | None required |

The biosynthesis of this compound from L-fucose is a stereospecific process. The enzymes involved are specific for the L-isomer of fucose. L-fucose dehydrogenase acts specifically on L-fucose to produce L-fucono-1,5-lactone nih.gov. The subsequent hydrolysis, whether spontaneous or enzyme-catalyzed, maintains the stereochemistry of the molecule, resulting in this compound. The enzymatic reactions are designed to recognize and process the specific stereochemical configuration of the L-sugar.

Catabolic Pathways and Degradation Mechanisms of this compound

This compound is an intermediate in the non-phosphorylative pathway of L-fucose catabolism in some bacteria and mammals nih.govnih.gov. This pathway ultimately breaks down L-fucose into central metabolic intermediates like pyruvate (B1213749) and L-lactate nih.govnih.gov.

Several microorganisms are known to catabolize this compound as part of their L-fucose utilization pathways. Examples include:

Xanthomonas campestris : This bacterium possesses the enzymes for the non-phosphorylative L-fucose degradation pathway, including L-fuconate dehydratase.

Burkholderia multivorans : This organism has been a source for the characterization of L-fucono-1,5-lactonase, indicating its role in this compound metabolism nih.gov.

Campylobacter jejuni : Some isolates of this bacterium can utilize L-fucose, and the pathway leads to the production of pyruvate and lactate (B86563) frontiersin.org.

The table below lists some microorganisms involved in this compound catabolism.

| Microorganism | Pathway | Key Enzyme(s) |

| Xanthomonas campestris | Non-phosphorylative L-fucose catabolism | L-fuconate dehydratase |

| Burkholderia multivorans | Non-phosphorylative L-fucose catabolism | L-fucono-1,5-lactonase |

| Campylobacter jejuni | L-fucose utilization pathway | Enzymes for conversion to pyruvate and lactate |

The degradation of this compound proceeds through a series of enzymatic reactions. The key steps and intermediates are as follows:

Dehydration of L-fuconate: The first step in the degradation of L-fuconate is a dehydration reaction catalyzed by L-fuconate dehydratase (EC 4.2.1.68). This enzyme converts L-fuconate to 2-keto-3-deoxy-L-fuconate nih.govnih.gov.

Oxidation of 2-keto-3-deoxy-L-fuconate: The intermediate, 2-keto-3-deoxy-L-fuconate, is then oxidized by 2-keto-3-deoxy-L-fuconate dehydrogenase (EC 1.1.1.434). This reaction requires NAD+ as a cofactor and produces 2,4-diketo-3-deoxy-L-fuconate nih.gov.

Hydrolysis to final products: The final step is the hydrolysis of 2,4-diketo-3-deoxy-L-fuconate, which is catalyzed by 2,4-diketo-3-deoxy-L-fuconate hydrolase (EC 3.7.1.26). This reaction yields the end products pyruvate and L-lactate nih.gov.

These end products can then enter central metabolic pathways, such as glycolysis and the citric acid cycle, for energy production or biosynthetic purposes.

Regulation of this compound Metabolism in Biological Systems

The induction of the L-fucose catabolic enzymes is a key regulatory point. In Klebsiella aerogenes, it has been shown that a metabolic intermediate, L-fuculose-1-phosphate , is a probable inducer of the isomerase and kinase of the phosphorylative L-fucose pathway nih.gov. Similarly, in Escherichia coli, L-fuculose-1-phosphate is the apparent inducer of the fucose catabolic enzymes nih.gov. While this compound metabolism follows a separate non-phosphorylative pathway, the regulation of L-fucose uptake and initial processing likely influences the flux through this pathway as well.

The regulation can be complex, involving both induction by the substrate or its metabolites and catabolite repression by preferred carbon sources like glucose. In some bacteria, the presence of L-fucose in the environment can trigger the expression of the genes necessary for its transport and catabolism, including the enzymes that lead to the formation and subsequent degradation of this compound. For instance, in Bacteroides thetaiotaomicron, a fucose-sensing protein can induce the host to increase the expression of fucosylated glycans, thereby increasing the available fucose supply for the bacterium oup.com.

The expression of the L-fucose catabolic genes can also be under the control of transcriptional regulators. For example, in Trichoderma reesei, a transcription factor responsive to L-fucose has been identified that cross-regulates the expression of a variety of carbohydrate-active enzymes researchgate.net.

Transcriptional and Post-Translational Control Mechanisms

The metabolic flux through the this compound biosynthetic pathway is tightly regulated at both the transcriptional and post-translational levels to ensure that the production of this compound and its subsequent metabolites matches the cell's metabolic needs.

Transcriptional Control:

The expression of the genes encoding the enzymes of the L-fucose utilization pathway, including L-fucose dehydrogenase, is often under the control of a transcriptional regulator. In many bacteria, the genes for L-fucose metabolism are organized in an operon, and their expression is induced by the presence of L-fucose in the environment.

A well-characterized example is the fuc operon in Escherichia coli, which is regulated by the transcriptional regulator FucR. In the absence of L-fucose, FucR binds to the operator region of the fuc operon, repressing transcription. When L-fucose is present, it acts as an inducer, binding to FucR and causing a conformational change that leads to its dissociation from the DNA, thereby allowing the transcription of the genes required for L-fucose catabolism, including the gene for L-fucose dehydrogenase.

| Regulator | Organism | Function | Mechanism of Action |

| FucR | Escherichia coli | Repressor | Binds to the fuc operon promoter in the absence of L-fucose, preventing transcription. L-fucose binding induces a conformational change, leading to derepression. |

Post-Translational Control:

While specific post-translational modifications of L-fucose dehydrogenase and fuconolactonase are not extensively documented, the activities of these enzymes are likely modulated by general post-translational control mechanisms that affect enzyme function. These can include:

Allosteric Regulation: The activity of enzymes can be rapidly modulated by the binding of small molecules to allosteric sites. For instance, the accumulation of downstream metabolites or changes in the cellular energy state (e.g., ATP/ADP ratio) could potentially inhibit or activate L-fucose dehydrogenase.

Feedback Inhibition: The end-product of a metabolic pathway can inhibit the activity of an early enzyme in the pathway. High concentrations of this compound or subsequent metabolites could potentially inhibit L-fucose dehydrogenase activity.

Covalent Modifications: General covalent modifications such as phosphorylation, acetylation, and ubiquitination are known to regulate the activity of a wide range of metabolic enzymes. It is plausible that L-fucose dehydrogenase and fuconolactonase are subject to such modifications, which could alter their catalytic efficiency, stability, or localization within the cell.

Metabolic Flux Analysis Pertaining to this compound

Metabolic flux analysis (MFA) is a powerful tool used to quantify the rates of metabolic reactions within a cell. While specific MFA studies focusing solely on this compound production are limited, insights can be drawn from analyses of L-fucose metabolism in various organisms. The metabolic flux towards this compound is influenced by several factors:

Availability of L-fucose: The primary determinant of flux into the pathway is the concentration of the initial substrate, L-fucose.

Activity of L-fucose Dehydrogenase: The catalytic efficiency and cellular concentration of this enzyme are critical control points for the rate of L-fucono-1,5-lactone formation.

Cofactor Regeneration: The activity of L-fucose dehydrogenase is dependent on the availability of NAD+. Therefore, the cell's ability to regenerate NAD+ from NADH is crucial for maintaining a high flux through this step.

Flux into Downstream Pathways: The rate at which this compound is further metabolized will create a metabolic "pull" on the pathway. If downstream pathways are highly active, the flux towards this compound will be increased.

A study on the metabolomic and flux balance analyses of Lactobacillus rhamnosus GG metabolizing fucose revealed different metabolic flux modes that lead to the production of various end products, highlighting the complexity of fucose metabolism and the distribution of carbon flux.

In engineered Escherichia coli strains designed for the production of L-fucose, metabolic engineering strategies have been employed to optimize the metabolic flux. These strategies include the overexpression of key enzymes and the optimization of cofactor supply to direct the flow of metabolites towards the desired product. Such approaches could theoretically be adapted to maximize the production of this compound. For example, a multi-omics approach combining metabolomic and transcriptomic analyses in E. coli utilizing fucose indicated that inefficient carbon fluxes could lead to the accumulation of intermediates, suggesting that targeted metabolic engineering could enhance the efficiency of fucose conversion.

| Factor Influencing Flux | Description | Potential Impact on this compound Production |

| L-fucose uptake rate | The rate at which L-fucose is transported into the cell. | A higher uptake rate can increase the intracellular L-fucose concentration, potentially leading to a higher flux. |

| L-fucose dehydrogenase activity | The catalytic rate of the conversion of L-fucose to L-fucono-1,5-lactone. | Increased enzyme expression or activity would directly increase the flux towards this compound. |

| NAD+/NADH ratio | The cellular ratio of the oxidized to the reduced form of nicotinamide adenine dinucleotide. | A high NAD+/NADH ratio is required to maintain the activity of L-fucose dehydrogenase and a high forward flux. |

| Activity of downstream enzymes | The rate of conversion of this compound to other metabolites. | High activity of downstream enzymes will pull carbon through the pathway, increasing the flux towards this compound. |

Enzymology and Mechanistic Studies of L Fuconic Acid Metabolism

Characterization of Enzymes Involved in L-Fuconic Acid Biosynthesis and Degradation

The conversion of L-fucose to intermediates of central metabolism involves several key enzymes, including dehydrogenases, dehydratases, and aldolases, primarily as part of a non-phosphorylative pathway.

The initial step in the primary non-phosphorylative L-fucose degradation pathway is the oxidation of L-fucose. This reaction is catalyzed by L-fucose dehydrogenase.

L-Fucose Dehydrogenase (EC 1.1.1.122): This enzyme initiates the pathway by catalyzing the NAD+-dependent oxidation of L-fucose to L-fucono-1,5-lactone. nih.gov This lactone is unstable and can spontaneously hydrolyze to form L-fuconate, although a specific lactonase may be involved in some organisms to facilitate this step. nih.gov In mammals, L-fucose dehydrogenase has been identified as hydroxysteroid 17-β dehydrogenase 14 (HSD17B14), an enzyme previously associated with steroid metabolism. nih.gov Biochemical characterization of recombinant human and rabbit HSD17B14 revealed a high affinity for L-fucose, with Km values of approximately 0.172 mM and 0.136 mM, respectively. nih.gov An L-fucose dehydrogenase has also been purified from the bacterium Acinetobacter sp. strain SA-134; this enzyme is a 25 kD monomer that can use both NAD+ and NADP+ as cofactors and shows activity towards L-fucose and D-arabinose. researchgate.net

L-Lactaldehyde Dehydrogenase (EC 1.2.1.22): In an alternative, phosphorylated pathway of L-fucose metabolism, L-fuculose-1-phosphate is cleaved into dihydroxyacetone phosphate and L-lactaldehyde. L-lactaldehyde is then oxidized to L-lactate by L-lactaldehyde dehydrogenase, a reaction that connects this pathway to the end products of the non-phosphorylative route. oup.comoup.com

L-fuconate dehydratase (EC 4.2.1.68), also known as L-fuconate hydro-lyase, is a key enzyme in the non-phosphorylative pathway, catalyzing the dehydration of L-fuconate to 2-keto-3-deoxy-L-fuconate. wikipedia.org

Function and Family: This enzyme belongs to the lyase family, specifically the hydro-lyases that cleave carbon-oxygen bonds. wikipedia.org It is a member of the mechanistically diverse enolase superfamily. nih.gov The reaction involves the abstraction of a proton, followed by the elimination of a water molecule. nih.gov

Characterization in Bacteria:

In Xanthomonas campestris, FucD has been characterized as a member of the mandelate racemase (MR) subgroup of the enolase superfamily. nih.gov It exhibits substrate promiscuity, catalyzing the dehydration of not only L-fuconate but also L-galactonate, D-arabinonate, D-altronate, L-talonate, and D-ribonate. nih.gov

A novel L-fuconate dehydratase (PmFucD) was identified in Paraburkholderia mimosarum. oup.comoup.comnih.gov Unlike the homomeric structures of related enzymes, PmFucD has a unique heterodimeric structure composed of a large (~48 kDa) and a small (~21 kDa) subunit. oup.com This enzyme shows a higher specificity for L-fuconate compared to other sugar acids like D-arabinonate and D-altronate. oup.comoup.comnih.gov The catalytic efficiency (kcat/Km) for L-fuconate was found to be 106 min⁻¹·mM⁻¹, which is significantly higher than for other substrates. oup.comoup.com

| Substrate | Km (mM) | kcat (min⁻¹) | kcat/Km (min⁻¹·mM⁻¹) |

|---|---|---|---|

| L-Fuconate | 0.17 | 18 | 106 |

| D-Arabinonate | 0.41 | 9.1 | 22.1 |

| D-Altronate | 1.5 | 26 | 17.3 |

| L-Xylonate | 2.3 | 1.9 | 0.83 |

Following the action of L-fuconate dehydratase, the resulting 2-keto-3-deoxy-L-fuconate (KDF) is further metabolized by a series of enzymes to yield pyruvate (B1213749) and L-lactate.

L-Fucono-1,5-lactonase (EC 3.1.1.120): This enzyme is proposed to catalyze the hydrolysis of L-fucono-1,5-lactone to L-fuconate, ensuring an efficient flux into the pathway. Its presence is established in bacterial pathways. nih.govoup.com

L-2-keto-3-deoxyfuconate 4-dehydrogenase: This enzyme catalyzes the oxidation of KDF to 2,4-diketo-3-deoxy-L-fuconate. nih.govoup.com

2,4-diketo-3-deoxy-L-fuconate hydrolase: This enzyme completes the pathway by cleaving 2,4-diketo-3-deoxy-L-fuconate into pyruvate and L-lactate, which are then utilized in central metabolism. nih.gov

L-2-keto-3-deoxyfuconate (KDF) aldolases: In some anaerobic bacteria, such as Veillonella ratti, an alternative pathway exists where KDF is cleaved by an aldolase (VrFucH). This enzyme cleaves L-KDF into pyruvate and L-lactaldehyde. nih.gov

Elucidation of Enzymatic Mechanisms for this compound Transformation

Kinetic analyses provide insights into enzyme efficiency, substrate specificity, and the sequence of catalytic events.

Assay Methods: The activity of enzymes like L-fuconate dehydratase can be monitored using various methods. A common approach is the semicarbazide method, which detects the keto-acid product. oup.com A more specific, continuous spectrophotometric assay couples the dehydration reaction to a subsequent NAD+-dependent dehydrogenase, allowing the reaction to be followed by monitoring the increase in absorbance at 340 nm due to NADH formation. oup.comoup.com This coupled assay has been used for the kinetic analysis of PmFucD. oup.com

Mechanistic Insights for FucD: For the FucD from Xanthomonas campestris, the proposed mechanism involves the abstraction of the C2 proton by a lysine residue (Lys 220). nih.gov This is followed by acid catalysis from a histidine residue (His 351) to facilitate the elimination of the C3 hydroxyl group. The resulting enol intermediate is then ketonized to yield the final product, 2-keto-3-deoxy-L-fuconate. nih.gov The enzyme's promiscuity is explained by the ability of different active site residues (Lys 220 or His 351) to initiate catalysis depending on the substrate presented. nih.gov

High-resolution structures of these enzymes, often in complex with substrates or inhibitors, are crucial for a detailed understanding of their catalytic mechanisms.

L-Fuconate Dehydratase (FucD): The structure of FucD from Xanthomonas campestris has been studied, revealing that it shares a common active site architecture with mandelate racemase (MR) within the (β/α)₇β-barrel domain structure characteristic of the enolase superfamily. nih.gov Key active site residues include those that coordinate an essential Mg²⁺ ion (Asp 248, Glu 274, and Glu 301), a Lys-x-Lys motif (Lys 218 and Lys 220) involved in proton abstraction, and a His-Asp dyad (His 351 and Asp 324) that participates in acid/base catalysis. nih.gov

Related Structures: While a high-resolution structure of L-fuconate dehydrogenase is not explicitly detailed, the structures of related enzymes provide valuable insights. For example, cryo-electron microscopy has been used to determine the structure of human lysosomal α-L-fucosidase (FucA1), an enzyme that removes fucose from glycoconjugates, revealing key features of substrate recognition and catalysis in fucosidases. nih.gov Similarly, the crystal structure of protein O-fucosyltransferase 1 (POFUT1), which transfers fucose to proteins, shows a GT-B family fold with a conserved cavity for the GDP-fucose donor. nih.gov Although these enzymes act on different substrates, their structural analysis contributes to the broader understanding of fucose-related enzymology. A crystallographic analysis of the novel heterodimeric L-fuconate dehydratase from P. mimosarum (PmFucD) is currently underway, which is expected to provide further insights into its unique structure and substrate specificity. oup.com

Recombinant Expression and Engineering of this compound Metabolic Enzymes

The manipulation of enzymes involved in this compound metabolism through recombinant DNA technology has been pivotal in advancing our understanding of their function and in harnessing their catalytic potential for various biotechnological applications. The expression of these enzymes in heterologous hosts, predominantly Escherichia coli, facilitates their production in large quantities, simplifies purification processes, and enables detailed characterization and engineering efforts.

Recombinant expression is a fundamental prerequisite for protein engineering. Genes encoding enzymes of the this compound pathway, such as L-fucose isomerase, L-fucono-1,5-lactonase, L-fuconate dehydratase, and L-2-keto-3-deoxyfuconate 4-dehydrogenase, have been successfully cloned and expressed. For instance, a recombinant L-fucose isomerase from Caldanaerobius polysaccharolyticus was purified and characterized, revealing a trimeric structure with a high specific activity. Similarly, the L-fuconate dehydratase from Paraburkholderia mimosarum was functionally characterized after recombinant expression, which revealed a unique heterodimeric structure. oup.com The crystal structure of L-2-keto-3-deoxyfuconate 4-dehydrogenase (L-KDFDH) from Herbaspirillum huttiense has also been determined through the use of recombinant protein, providing detailed insights into its substrate binding and catalytic mechanism. nih.govbohrium.comnih.gov

Several protein engineering strategies are employed to enhance the catalytic activity and substrate specificity of enzymes in the this compound metabolic pathway. These strategies are broadly categorized into rational design and directed evolution.

Rational Design involves using knowledge of an enzyme's structure and catalytic mechanism to make specific, targeted mutations. Site-directed mutagenesis is a key technique in rational design, allowing for the substitution of specific amino acid residues within the active site or other functionally important regions. researchgate.netcsbsju.edu For example, studies on L-fuconate dehydratase from Xanthomonas campestris have elucidated the roles of key active site residues, such as Lys 220 and His 351, in the catalytic mechanism. nih.gov This knowledge can be used to engineer variants with altered activity or substrate preference. The crystal structures of L-KDFDH have identified crucial residues like Arg148, Arg192, Arg214, and Trp252 that are responsible for substrate recognition and binding. bohrium.comnih.gov Modifying these residues could potentially alter the enzyme's specificity towards different keto-deoxy sugar acids.

Directed Evolution , in contrast, mimics the process of natural selection in the laboratory to evolve enzymes with desired properties. This approach involves generating a large library of enzyme variants through random mutagenesis (e.g., error-prone PCR) or DNA shuffling, followed by high-throughput screening or selection to identify mutants with improved characteristics. nih.govnih.gov While specific examples of directed evolution applied directly to all enzymes of the this compound pathway are not extensively documented, the principles have been successfully applied to homologous enzymes and related pathways. For instance, a directed evolution workflow was used to evolve a rate-limiting enzyme in the biosynthetic pathway for cis,cis-muconic acid, a related dicarboxylic acid, resulting in a significant increase in product titers. nih.govresearchgate.net Such approaches hold great promise for optimizing this compound metabolic enzymes.

The following table summarizes some of the key enzymes in this compound metabolism that have been recombinantly expressed and characterized, along with their properties.

| Enzyme | Source Organism | Recombinant Host | Quaternary Structure | Optimal pH | Optimal Temperature (°C) | Key Findings |

| L-Fucose Isomerase | Caldanaerobius polysaccharolyticus | E. coli | Trimer | 6.5 | 55 | High thermostability and specific activity. nih.gov |

| L-Fucose Isomerase | Raoultella sp. | E. coli | - | - | 30-50 | High activity towards ketose substrates like L-fuculose. nih.gov |

| L-Fucono-1,5-lactonase | Burkholderia multivorans | E. coli | - | 8.3 | - | Does not require divalent cations for activity. nih.govtamu.edu |

| L-Fuconate Dehydratase | Paraburkholderia mimosarum | E. coli | Heterodimer | - | - | Higher specificity for L-fuconate compared to other sugar acids. oup.com |

| L-Fuconate Dehydratase | Xanthomonas campestris | E. coli | - | - | - | Mechanistic roles of active site residues identified. nih.gov |

| L-2-Keto-3-deoxyfuconate 4-dehydrogenase | Herbaspirillum huttiense | E. coli | - | - | - | Crystal structure revealed a unique substrate binding mode. nih.govbohrium.comnih.gov |

The application of directed evolution and rational design to the enzymes of this compound metabolism is a burgeoning area of research with the potential to significantly impact their industrial applicability.

Directed Evolution campaigns typically involve the following steps:

Library Generation: Creating a diverse pool of gene variants using methods like error-prone PCR, which introduces random mutations, or DNA shuffling, which recombines mutations from different parent genes.

High-Throughput Screening/Selection: Developing an efficient method to identify improved enzyme variants from the large library. This often involves the use of colorimetric or fluorescent assays that can be performed in microtiter plates, or by linking enzyme activity to cell survival or a reporter gene expression. nih.gov For instance, a high-throughput screening platform was developed for engineering PET hydrolases, which could be adapted for enzymes in the this compound pathway. nrel.gov

While a comprehensive directed evolution study for an this compound pathway enzyme has not been published, the successful application of this technique to a thermostable quorum-quenching lactonase demonstrates its potential for evolving lactonases like L-fucono-1,5-lactonase. nih.gov In that study, a mutant with a 72-fold increased catalytic efficiency was identified. nih.gov

Rational Design efforts in this compound enzymology are heavily reliant on structural and mechanistic data. The high-resolution crystal structures of L-KDFDH provide a roadmap for targeted mutagenesis. nih.govbohrium.comnih.gov For example, the identification of Trp252 as being important for recognizing the C6 methyl group of L-KDF suggests that mutating this residue could alter the enzyme's substrate specificity. bohrium.comnih.gov Similarly, understanding the catalytic mechanism of L-fuconate dehydratase, which involves proton abstraction by Lys 220 and acid catalysis by His 351, allows for targeted mutations to modulate its activity. nih.gov

The following table provides examples of amino acid residues that have been identified as important for the function of this compound metabolic enzymes and could be targets for rational design.

| Enzyme | Source Organism | Key Residue(s) | Functional Role | Potential Engineering Goal |

| L-Fuconate Dehydratase | Xanthomonas campestris | Lys 220, His 351 | Catalysis (proton abstraction and acid catalysis) | Enhance catalytic rate, alter pH profile. nih.gov |

| L-2-Keto-3-deoxyfuconate 4-dehydrogenase | Herbaspirillum huttiense | Arg148, Arg192, Arg214 | Substrate binding (recognition of carboxyl and hydroxyl groups) | Modify substrate specificity. bohrium.comnih.gov |

| L-2-Keto-3-deoxyfuconate 4-dehydrogenase | Herbaspirillum huttiense | Trp252 | Substrate binding (hydrophobic recognition of C6 methyl group) | Alter substrate specificity towards analogs without a C6 methyl group. bohrium.comnih.gov |

The integration of computational modeling with rational design is also becoming increasingly powerful. Molecular dynamics simulations can provide insights into enzyme flexibility and substrate binding, guiding the selection of mutations to improve properties like thermostability or catalytic efficiency. frontiersin.org As more structural and mechanistic data for the enzymes of the this compound pathway become available, the application of these sophisticated protein engineering techniques will undoubtedly lead to the development of highly optimized biocatalysts for a range of applications.

Chemical and Chemoenzymatic Synthetic Methodologies for L Fuconic Acid and Its Derivatives

Chemoenzymatic Synthesis of L-Fuconic Acid and Analogues

Chemoenzymatic synthesis combines the efficiency and versatility of chemical reactions with the high selectivity and mild reaction conditions of biocatalysis. nih.gov This hybrid approach is particularly advantageous for producing complex, chiral molecules like this compound.

Enzymes can be incorporated into traditional chemical synthesis pathways to perform specific, often challenging, transformations with high regio- and stereoselectivity. nih.gov For sugar acids, key enzymatic steps can include selective oxidation, reduction, or the resolution of racemic intermediates.

Kinetic Resolution: Lipases are frequently used for the kinetic resolution of racemic alcohols or esters. In a synthesis starting from a racemic precursor, a lipase can selectively acylate or hydrolyze one enantiomer, leaving the other unreacted and allowing for their separation. researchgate.net This is a powerful method for preparing enantiomerically pure intermediates. researchgate.net

Selective Oxidation: Oxidoreductases, such as alcohol dehydrogenases or oxidases, can selectively oxidize the primary alcohol of L-fucose to an aldehyde, which can then be further oxidized chemically to the carboxylic acid. This avoids the need for extensive protecting group manipulation that would be required for selective chemical oxidation.

For example, a chemoenzymatic route could involve the chemical synthesis of a racemic intermediate, followed by an enzyme-mediated resolution to obtain the desired stereoisomer, which is then carried forward through further chemical steps. researchgate.net

The development of efficient biocatalysts is a key goal for the sustainable and scalable production of this compound. This involves either discovering new enzymes from natural sources or engineering existing ones to improve their properties. Metabolic engineering of microorganisms offers a promising route for whole-cell biocatalysis. rsc.org

Strategies for biocatalyst development include:

Strain Engineering: Modifying microbial hosts like Pseudomonas putida or Escherichia coli to express the necessary enzymatic pathways for converting a simple carbon source or L-fucose directly into this compound. rsc.orgnrel.gov This can involve overexpressing key enzymes and deleting genes for competing metabolic pathways to maximize product yield. nrel.gov

Enzyme Evolution: Using techniques like directed evolution to create enzyme variants with enhanced activity, stability, or substrate specificity for L-fucose conversion.

Process Optimization: Coupling strain development with bioprocess optimization, such as adjusting fermentation conditions (pH, temperature, feeding strategies), is critical to achieving high titers and productivities. rsc.orgnrel.gov

While significant progress has been made in producing other organic acids like muconic acid through these methods, similar approaches can be applied to establish efficient biocatalytic systems for this compound production. rsc.org

Table 2: Enzymatic Approaches in Chemoenzymatic Synthesis

| Enzyme Class | Example Enzyme | Catalyzed Reaction | Application in Synthesis |

|---|---|---|---|

| Hydrolases | Lipase | Enantioselective hydrolysis of esters | Kinetic resolution of racemic intermediates |

| Oxidoreductases | Alcohol Dehydrogenase | Oxidation of alcohols to aldehydes/ketones | Selective oxidation of L-fucose to L-fucono-1,5-lactone |

| Glycosyltransferases | Fucosyltransferase | Transfer of fucose to an acceptor | Synthesis of complex glycans and derivatives |

Synthesis of this compound Derivatives for Research Applications

Derivatives of this compound are invaluable tools for chemical biology and medicinal chemistry research. They are used to probe enzyme active sites, inhibit metabolic pathways, and study carbohydrate-protein interactions. Synthesis of these derivatives often involves modifying the parent this compound structure at specific positions.

Common synthetic modifications include:

Carboxylic Acid Modifications: The carboxylate group can be converted into amides, esters, or thioesters via standard coupling reactions. These modifications can alter the molecule's charge and hydrogen bonding capacity, which is useful for studying interactions with biological receptors.

Hydroxyl Group Modifications: The hydroxyl groups can be selectively replaced with other functionalities such as fluorine, amino groups, or azido groups. For instance, an azido derivative can be used in "click chemistry" reactions to attach fluorescent probes or other reporter tags.

Glycosidic Linkages: this compound can be incorporated into larger oligosaccharide structures. For example, chemoenzymatic synthesis can be used to create GDP-fucose analogues, which are substrates for fucosyltransferases, allowing for the enzymatic incorporation of modified fucose units into glycans. researchgate.net

The synthesis of libraries of such derivatives allows for systematic structure-activity relationship (SAR) studies, helping to identify the key structural features required for biological activity. mdpi.commdpi.com

Ester and Amide Derivatives

The synthesis of ester and amide derivatives of this compound primarily involves the activation of its carboxylic acid group to facilitate nucleophilic attack by alcohols or amines.

Ester Derivatives:

Esterification of this compound can be achieved through several established chemical methods. Direct esterification with an alcohol in the presence of an acid catalyst is a common approach. More sophisticated methods involve the use of coupling reagents to form an activated intermediate, which then readily reacts with an alcohol. For instance, carbodiimide-mediated coupling, such as with dicyclohexylcarbodiimide (DCC), is a widely used technique. In this method, the carboxylic acid reacts with DCC to form an O-acylisourea intermediate, which is then esterified by the alcohol.

Another effective method is the use of activating agents like N,N'-Carbonyldiimidazole (CDI). The reaction of this compound with CDI would yield an acylimidazole intermediate, which subsequently reacts with an alcohol to form the desired ester. The choice of method often depends on the specific alcohol being used and the desired reaction conditions.

| Esterification Method | Activating Agent | Typical Alcohol Substrate | Potential Product |

| Fischer Esterification | Acid Catalyst (e.g., H₂SO₄) | Methanol, Ethanol (B145695) | Methyl L-fuconate, Ethyl L-fuconate |

| Carbodiimide Coupling | DCC, EDC | Benzyl alcohol | Benzyl L-fuconate |

| CDI Activation | N,N'-Carbonyldiimidazole | Polyethylene glycol | PEGylated L-fuconate |

Amide Derivatives:

Similar to esterification, the synthesis of amides from this compound requires the activation of the carboxyl group. The use of coupling reagents is the most prevalent strategy. Reagents such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in combination with N-hydroxysuccinimide (NHS) or 1-Hydroxybenzotriazole (HOBt) are frequently employed to generate an active ester intermediate. This intermediate then reacts efficiently with a primary or secondary amine to form a stable amide bond nih.govluxembourg-bio.com. The reaction is typically carried out in an inert solvent like dimethylformamide (DMF) or dichloromethane (DCM).

Alternatively, the conversion of this compound to its acid chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride provides a highly reactive intermediate that readily forms amides upon reaction with amines. However, this method may not be suitable for sensitive substrates due to the harsh reaction conditions. Boric acid has also been explored as a catalyst for the direct amidation of carboxylic acids with amines, offering a milder and more environmentally friendly alternative orgsyn.org.

| Amidation Method | Coupling Reagents/Catalyst | Typical Amine Substrate | Potential Product |

| Carbodiimide Coupling | EDC/NHS, HATU/DIPEA | Amino acids, Peptides | L-Fuconoyl-amino acid, L-Fuconoyl-peptide |

| Acid Chloride Formation | SOCl₂, (COCl)₂ | Alkylamines, Arylamines | N-alkyl-L-fuconamide, N-aryl-L-fuconamide |

| Boric Acid Catalysis | B(OH)₃ | Primary amines | N-substituted L-fuconamide |

Glycosyl and Conjugate Derivatives for Biochemical Probes

The development of glycosyl and conjugate derivatives of this compound is essential for creating molecular probes to study biological processes involving fucose recognition and metabolism tocris.comsussex-research.com.

Glycosyl Derivatives:

The synthesis of glycosyl derivatives of this compound can be approached through chemical or chemoenzymatic methods. Chemically, this involves the formation of a glycosidic bond between a suitable this compound derivative and a glycosyl donor. For instance, the carboxyl group of this compound could be coupled to an amino-functionalized sugar.

Chemoenzymatic synthesis offers a powerful and highly selective alternative. Glycosyltransferases are enzymes that catalyze the formation of specific glycosidic linkages nih.gov. While these enzymes typically use sugar nucleotides as donors, engineered enzymes or non-natural substrates can potentially be used to glycosylate derivatives of this compound. For example, a fucosyltransferase could potentially be used to transfer a fucose moiety to a suitably functionalized this compound acceptor. The synthesis of complex glycans often relies on a combination of chemical and enzymatic steps to achieve the desired structure with high precision nih.govescholarship.orgfrontiersin.org.

Conjugate Derivatives for Biochemical Probes:

To function as biochemical probes, this compound derivatives are often conjugated to reporter molecules such as fluorophores, biotin, or affinity tags. This is typically achieved by first introducing a reactive functional group onto the this compound scaffold, which can then be selectively coupled to the reporter molecule.

For example, the carboxyl group of this compound can be coupled to a bifunctional linker containing an amine at one end and a bioorthogonal reactive group, such as an azide or an alkyne, at the other. This functionalized this compound can then be introduced into a biological system. Subsequent reaction with a reporter molecule bearing the complementary bioorthogonal group (e.g., an alkyne for an azide, or vice versa) via click chemistry allows for specific labeling and detection nih.gov.

Another strategy involves the enzymatic conversion of L-fucose to this compound within a biological system. The enzyme L-fucose dehydrogenase has been identified as hydroxysteroid 17-β dehydrogenase 14 (HSD17B14), which catalyzes the NAD+-dependent oxidation of L-fucose to L-fuconolactone, which then hydrolyzes to L-fuconate nih.gov. By using a modified fucose analog bearing a reporter group or a bioorthogonal handle, it may be possible to generate the corresponding this compound probe in situ.

| Derivative Type | Synthetic Strategy | Reporter/Functional Group | Application |

| Glycosyl Derivative | Chemoenzymatic Synthesis | Monosaccharides, Oligosaccharides | Probing carbohydrate-protein interactions |

| Fluorescent Probe | Amide coupling with fluorescent amine | Fluorescein, Rhodamine | Cellular imaging and tracking |

| Biotinylated Probe | "Click" chemistry with biotin-alkyne | Biotin | Affinity purification of binding partners |

| Bioorthogonal Probe | Amide coupling with azide/alkyne linker | Azide, Alkyne | In vivo labeling and proteomics |

The synthesis and application of these derivatives are at the forefront of chemical biology, providing essential tools to unravel the complex roles of fucose and its metabolites in health and disease.

Advanced Analytical Methodologies for L Fuconic Acid Research

Chromatographic Techniques for L-Fuconic Acid Separation and Quantification

Chromatography is a cornerstone for the analysis of this compound, enabling its separation from other related compounds and its accurate quantification. The choice of technique depends on the sample matrix, the required sensitivity, and the specific research question being addressed.

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of non-volatile organic acids like this compound. The separation can be achieved using various stationary and mobile phases tailored to the polar nature of the analyte.

Commonly, reversed-phase (RP) columns, such as C18, are used with aqueous-organic mobile phases containing an acid modifier (e.g., formic acid, methanesulfonic acid) to ensure the analyte is in its protonated form, leading to better retention and peak shape. nrel.govsemanticscholar.org Ion-exclusion chromatography is another powerful HPLC-based approach for separating organic acids. This technique utilizes a sulfonated polystyrene-divinylbenzene resin to separate analytes based on their pKa values and size. interchim.fr

Detection of this compound, which lacks a strong chromophore, can be challenging with standard UV-Vis detectors, although detection at low wavelengths (around 210 nm) is possible. semanticscholar.org For enhanced sensitivity and specificity, Pulsed Amperometric Detection (PAD) can be employed, particularly in alkaline conditions where the hydroxyl groups of the sugar acid can be electrochemically oxidized on a gold electrode. researchgate.net

Table 1: Example HPLC Parameters for Organic Acid Analysis Applicable to this compound

| Parameter | Method 1: Reversed-Phase | Method 2: Ion-Exclusion | Method 3: Anion-Exchange with PAD |

|---|---|---|---|

| Column | C18 (e.g., 4.6 x 150 mm, 5 µm) nrel.gov | Sulfonated Polystyrene-Divinylbenzene (e.g., Coregel 87H) interchim.fr | Anion-Exchange (e.g., Dionex IonPac AS11-HC) thermofisher.com |

| Mobile Phase | Water:Methanol:Formic Acid (80:20:0.16, v/v/v) nrel.gov | Dilute Sulfuric Acid (e.g., 0.005 M) | Potassium Hydroxide (KOH) gradient thermofisher.com |

| Flow Rate | 0.3 - 0.8 mL/min semanticscholar.org | 0.5 - 1.0 mL/min | 1.5 mL/min researchgate.net |

| Temperature | 30 °C semanticscholar.org | 45 - 85 °C interchim.fr | Ambient or controlled (e.g., 30 °C) |

| Detector | UV-DAD (210 nm) semanticscholar.org | UV (210 nm) or Refractive Index (RI) | Pulsed Amperometric Detection (PAD) researchgate.net |

Gas Chromatography-Mass Spectrometry (GC-MS) is a highly sensitive technique for identifying and quantifying volatile and thermally stable compounds. Due to the low volatility of sugar acids like this compound, a chemical derivatization step is essential prior to analysis. This process replaces the polar hydroxyl and carboxyl groups with nonpolar functional groups, increasing the analyte's volatility.

Common derivatization methods include silylation (e.g., using N,O-Bis(trimethylsilyl)trifluoroacetamide, BSTFA) or a two-step process of reduction and acetylation to form alditol acetates. mdpi.com Another approach involves methylation. nih.gov Once derivatized, the sample is injected into the GC, where it is separated on a capillary column (e.g., DB-5ms) before being detected by a mass spectrometer. nih.gov The resulting mass spectrum provides a characteristic fragmentation pattern that serves as a molecular fingerprint for identification.

Table 2: General Workflow for GC-MS Analysis of this compound

| Step | Description | Example Reagents/Conditions |

|---|---|---|

| 1. Sample Preparation | Hydrolysis (if part of a polymer), followed by drying. | Acid hydrolysis (e.g., with trifluoroacetic acid). |

| 2. Derivatization | Conversion to a volatile form. | Silylation (e.g., BSTFA with TMCS) or formation of alditol acetates. mdpi.com |

| 3. GC Separation | Separation of derivatized analytes. | Capillary column (e.g., DB-5ms, 30 m x 0.25 mm); Temperature program (e.g., 50°C to 250°C). nih.gov |

| 4. MS Detection | Ionization (typically Electron Impact - EI) and mass analysis. | EI at 70 eV; mass range scan (e.g., m/z 50-650). |

| 5. Data Analysis | Identification based on retention time and mass spectrum comparison to libraries. | Comparison with known standards or spectral databases (e.g., NIST). |

Ion chromatography (IC), particularly high-performance anion-exchange chromatography (HPAEC), is exceptionally well-suited for the analysis of carbohydrates and their acidic derivatives. d-nb.info In strongly alkaline mobile phases (e.g., sodium hydroxide), the hydroxyl groups of this compound become partially ionized, allowing for strong interaction with a positively charged anion-exchange stationary phase. nih.gov This interaction enables high-resolution separation of closely related sugar acids.

The most common detection method used with HPAEC for carbohydrates and sugar acids is Pulsed Amperometric Detection (PAD). d-nb.info PAD provides high sensitivity by measuring the current generated from the oxidation of the analytes on the surface of a gold working electrode. This combination of HPAEC-PAD is a powerful tool for the direct analysis of this compound in various samples without the need for derivatization. nih.govthermofisher.com

Table 3: Typical HPAE-PAD Conditions for Sugar Acid Analysis

| Parameter | Typical Setting |

|---|---|

| Column | High-performance anion-exchange column (e.g., CarboPac series). researchgate.net |

| Mobile Phase | Gradient of sodium hydroxide (NaOH) and sodium acetate (NaOAc). researchgate.net |

| Detection | Pulsed Amperometric Detection (PAD) with a gold working electrode. researchgate.net |

| Sample Preparation | Dilution and filtration; dialysis for protein-rich samples. d-nb.info |

| Key Advantage | Direct analysis without derivatization, high sensitivity, and specificity for carbohydrates and sugar acids. nih.gov |

Spectroscopic Techniques for this compound Structural Elucidation in Research

While chromatography excels at separation and quantification, spectroscopy is indispensable for the definitive structural elucidation of molecules like this compound. Techniques such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) provide detailed information about atomic connectivity, stereochemistry, and molecular weight.

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful techniques for determining the three-dimensional structure of organic molecules in solution. For this compound, a combination of one-dimensional (1D) and two-dimensional (2D) NMR experiments can provide a complete structural assignment.

1D NMR: ¹H NMR spectra reveal the number of different proton environments, their chemical shifts, and scalar couplings (J-couplings) which give information about the relative orientation of neighboring protons. nih.gov ¹³C NMR spectra provide information on the carbon skeleton of the molecule. conicet.gov.ar

2D NMR: Experiments like COSY (Correlation Spectroscopy) establish proton-proton connectivities, while HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton-carbon pairs. hmdb.ca HMBC (Heteronuclear Multiple Bond Correlation) experiments reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for assembling the molecular backbone. thieme-connect.de NOESY (Nuclear Overhauser Effect Spectroscopy) can provide information about the spatial proximity of protons, aiding in conformational analysis. researchgate.net

Analysis of chemical shifts and coupling constants allows for the determination of the relative stereochemistry of the chiral centers along the sugar acid chain. nih.gov

Table 4: Expected ¹H and ¹³C NMR Data for this compound (based on related compounds)

| Position | Expected ¹H Chemical Shift (ppm) | Expected ¹³C Chemical Shift (ppm) | Key Correlations (2D NMR) |

|---|---|---|---|

| C1 (COOH) | - | ~175-182 | HMBC to H2, H3 |

| C2 | ~4.0-4.2 | ~70-74 | COSY to H3; HSQC to C2 |

| C3 | ~3.7-3.9 | ~70-74 | COSY to H2, H4; HSQC to C3 |

| C4 | ~3.7-3.9 | ~70-74 | COSY to H3, H5; HSQC to C4 |

| C5 | ~3.9-4.1 | ~68-72 | COSY to H4, H6; HSQC to C5 |

| C6 (CH3) | ~1.2-1.3 | ~16-18 | COSY to H5; HSQC to C6; HMBC to C4, C5 |

Note: Exact chemical shifts are dependent on solvent and pH.

Mass spectrometry provides information on the molecular weight and elemental composition of a molecule. High-resolution mass spectrometry can determine the mass of this compound with high accuracy, confirming its molecular formula (C₆H₁₂O₆). nih.gov

In tandem mass spectrometry (MS/MS), a precursor ion corresponding to this compound is selected and fragmented, typically through collision-induced dissociation (CID). wikipedia.org The resulting product ions provide structural information. For a sugar acid, characteristic fragmentation patterns include:

Neutral losses: Common losses include water (H₂O) and carbon dioxide (CO₂) from the carboxylic acid group. libretexts.org

Cross-ring cleavages: Fragmentation across the carbon backbone, which is characteristic of sugar-like molecules.

Loss of the carboxyl group: Cleavage resulting in the loss of COOH (45 Da). libretexts.org

Isotope labeling studies, where specific atoms in the this compound molecule are replaced with heavier isotopes (e.g., deuterium, ¹³C, ¹⁸O), are a powerful tool to investigate fragmentation mechanisms. By tracking the mass shifts in the fragment ions, the origin of each fragment can be determined, providing unambiguous support for proposed fragmentation pathways.

Table 5: Potential ESI-MS/MS Fragment Ions for this compound ([M-H]⁻, m/z 179.05)

| Observed m/z | Proposed Neutral Loss | Proposed Fragment Structure |

|---|---|---|

| 161.04 | H₂O (18 Da) | [M-H-H₂O]⁻ |

| 135.04 | CO₂ (44 Da) | [M-H-CO₂]⁻ |

| 113.02 | CO₂ + H₂O + H₂ (64 Da) | Cross-ring cleavage products |

| 89.02 | C₃H₆O₃ (90 Da) | Cleavage between C3-C4 |

Note: Fragmentation is complex and multiple pathways can occur. The listed fragments are illustrative examples.

Electrochemical and Biosensor Approaches for this compound Detection

Electrochemical and biosensor-based methods are gaining prominence in the analysis of biomolecules due to their potential for rapid, sensitive, and cost-effective detection. While research directly focused on this compound is emerging, significant insights can be drawn from the development of sensors for its parent monosaccharide, L-fucose.

Amperometric Biosensors:

A significant approach in this area is the development of amperometric biosensors. These devices measure the current generated by the oxidation or reduction of an electroactive species that is produced or consumed during an enzymatic reaction involving the target analyte. For the detection of L-fucose, which can be extrapolated to this compound, amperometric biosensors have been successfully developed. nih.gov

One such biosensor utilizes the enzyme L-fucose dehydrogenase. nih.gov This enzyme catalyzes the oxidation of L-fucose, a reaction that involves the reduction of a cofactor, typically nicotinamide adenine dinucleotide phosphate (NADP+). The subsequent electrochemical oxidation of the produced NADPH at an electrode surface generates a current that is proportional to the L-fucose concentration. nih.gov To enhance the sensor's performance, the enzyme can be immobilized on the electrode surface using various techniques, such as cross-linking within a polymer matrix like polyvinyl alcohol modified with styrylpyridinium (PVA-SbQ), often in the presence of bovine serum albumin (BSA) and glutaraldehyde to ensure stability. nih.gov

A key challenge in the analysis of biological samples, such as urine, is the presence of interfering electroactive species like ascorbic acid, dopamine, and uric acid, which can be oxidized at the electrode and produce a false signal. bioxone.innih.gov To circumvent this, a low operating potential is desirable. By employing direct electron transfer type bioelectrocatalysis using pyrroloquinoline quinone (PQQ)-dependent pyranose dehydrogenase immobilized on gold nanoparticle-modified electrodes, L-fucose can be detected at a potential of -0.1 V (vs. Ag|AgCl), which is below the oxidation potential of common interfering substances. bioxone.innih.govvtt.fi This strategy effectively eliminates the need for extensive sample preprocessing. nih.govvtt.fi

The table below summarizes the performance characteristics of an exemplary amperometric L-fucose biosensor.

| Parameter | Value | Reference |

| Enzyme | Pyrroloquinoline quinone (PQQ)-dependent pyranose dehydrogenase | nih.gov |

| Electrode Modification | Gold nanoparticles (AuNP) | nih.gov |

| Operating Potential | -0.1 V (vs. Ag | AgCl) |

| Linear Range | 0.1 mM to 1.0 mM | nih.gov |

| Limit of Detection | 13.6 µM | nih.gov |

| Sensitivity | 3.12 ± 0.05 μA mM⁻¹ cm⁻² | nih.gov |

This table is interactive. Users can sort and filter the data.

Other Biosensor Platforms:

Beyond amperometric methods, other biosensor platforms hold promise for this compound detection. Lectin-based assays, for instance, utilize the specific binding affinity of lectins for carbohydrate structures. While primarily used for glycoproteins, this principle could be adapted for this compound. nih.gov Furthermore, colorimetric assays coupled with specific enzymes, such as fucose dehydrogenase, offer a simple and low-cost alternative for the detection of fucose and its derivatives. biorxiv.org

Sample Preparation and Matrix Effects in this compound Research Analysis

The analysis of this compound in biological samples, such as plasma, urine, or tissue extracts, is often complicated by the presence of a complex mixture of proteins, lipids, salts, and other small molecules. This is referred to as the sample matrix. The matrix can significantly interfere with the analytical measurement, a phenomenon known as the matrix effect, leading to inaccurate quantification. longdom.orgnih.gov Therefore, effective sample preparation is a critical step to remove or reduce these interferences.

Sample Preparation Techniques:

The choice of sample preparation technique depends on the nature of the biological matrix and the analytical method employed. chromatographyonline.combiotage.com Common approaches include:

Protein Precipitation (PP): This is a rapid and straightforward method where a solvent, typically acetonitrile, is added to the sample to denature and precipitate proteins. chromatographyonline.com After centrifugation, the supernatant containing the analyte of interest can be collected. While simple, this method may not remove other interfering small molecules.

Liquid-Liquid Extraction (LLE): LLE separates compounds based on their differential solubility in two immiscible liquid phases, usually an aqueous phase and an organic solvent. chromatographyonline.combiotage.com This technique can be effective in removing highly polar or non-polar interferences.

Solid-Phase Extraction (SPE): SPE is a highly versatile and selective technique that uses a solid sorbent to isolate the analyte from the sample matrix. chromatographyonline.com The choice of sorbent (e.g., reversed-phase, normal-phase, or ion-exchange) can be tailored to the specific properties of this compound to achieve a high degree of purification.

For biological fluids like urine and serum, deproteinization with perchloric acid or trichloroacetic acid may be necessary. megazyme.com In some cases, dilution of the sample may be sufficient to reduce the matrix effect, especially when using highly sensitive analytical techniques. megazyme.com

Matrix Effects in LC-MS Analysis:

Liquid chromatography-mass spectrometry (LC-MS) is a powerful tool for the quantification of small molecules like this compound. However, it is particularly susceptible to matrix effects, which can manifest as either ion suppression or enhancement. longdom.orgnih.govchromatographyonline.com Ion suppression occurs when co-eluting matrix components interfere with the ionization of the target analyte in the mass spectrometer's ion source, leading to a decreased signal and an underestimation of the concentration. longdom.orgchromatographyonline.com Conversely, ion enhancement, though less common, results in an increased signal. longdom.orgchromatographyonline.com

The table below outlines common strategies to mitigate matrix effects in LC-MS analysis.

| Strategy | Description |

| Chromatographic Separation | Optimizing the liquid chromatography method to separate this compound from co-eluting matrix components. |

| Sample Dilution | Diluting the sample to reduce the concentration of interfering matrix components. mdpi.com |

| Matrix-Matched Calibrants | Preparing calibration standards in a blank matrix that is similar to the sample to compensate for the matrix effect. |

| Isotope-Labeled Internal Standards | Using a stable isotope-labeled version of this compound as an internal standard, which co-elutes and experiences the same matrix effects, allowing for accurate correction. chromatographyonline.com |

| Efficient Sample Cleanup | Employing rigorous sample preparation techniques like SPE to remove a significant portion of the interfering matrix components. |

This table is interactive. Users can sort and filter the data.

Biological Contexts and Roles of L Fuconic Acid As a Metabolic Intermediate

L-Fuconic Acid in Prokaryotic Metabolism

In prokaryotic organisms, this compound is primarily recognized as an intermediate in the metabolic pathways responsible for the utilization of L-fucose.

Role in Bacterial Carbohydrate Utilization Pathways

This compound is a recognized metabolite in the breakdown of L-fucose in various bacteria. For instance, in the gastrointestinal pathogen Campylobacter jejuni, a functional fuc locus facilitates L-fucose utilization, leading to the production of this compound. biorxiv.orgresearchgate.net This process often begins with the action of an L-fucose dehydrogenase, such as FucX, which catalyzes the oxidation of L-fucose, ultimately yielding this compound. smolecule.comnih.govresearchgate.net Subsequently, this compound can be further transformed into other intermediates, such as 2-oxo-3-deoxy-L-fuconic acid, via enzymes like altronate hydrolase/dehydratase. biorxiv.org This cascade continues with the hydrolyzation of these intermediates into molecules like pyruvate (B1213749) and lactaldehyde, which are then processed into lactic acid by aldehyde dehydrogenase. biorxiv.org The accumulation of pyruvate and lactate (B86563) in the growth medium has been observed in C. jejuni isolates dependent on L-fucose, confirming the activation of this pathway. biorxiv.org this compound is also described as a metabolite of fructose (B13574) and mannose metabolism in microbial systems. sigmaaldrich.com

Table 6.1.1: Key Intermediates in L-Fucose Catabolism in Campylobacter jejuni

| Starting Substrate | Initial Metabolite | Subsequent Metabolites | Further Products |

| L-fucose | This compound | 2-oxo-3-deoxy-L-fuconic acid | Pyruvate, Lactaldehyde |

| Lactic acid |

Genetically Engineered Microorganisms for this compound Pathway Studies

Genetically engineered microorganisms (GEMs) are instrumental in dissecting complex metabolic pathways, including those involving this compound. By modifying bacterial genomes, researchers can elucidate the function of specific enzymes and the flow of metabolites. For example, studies investigating L-fucose utilization pathways in bacteria often involve creating mutants or overexpressing specific genes to understand the roles of enzymes like L-fucose dehydrogenase (FucX) and their contribution to this compound production and subsequent metabolism. nih.gov Advances in synthetic biology and genetic engineering techniques, such as CRISPR-Cas, enable precise modifications to optimize microbial strains for research purposes, facilitating the study of pathways like the non-phosphorylating L-fucose degradation pathway. nih.govfrontiersin.orgresearchgate.net These engineered strains allow for detailed analysis of metabolic flux, enzyme kinetics, and the genetic basis of carbohydrate utilization. nih.govresearchgate.net

This compound in Eukaryotic Metabolic Systems (Excluding Human Clinical)

While research on this compound is more extensively documented in prokaryotes, its metabolic context in eukaryotes, particularly in plants and fungi, is also of interest, though less detailed.

Occurrence and Metabolism in Plants and Fungi

Fucose, a deoxyhexose, is a significant component of various glycan structures in plants and fungi, including N- and O-linked glycans and cell wall polysaccharides. nih.govfrontiersin.org The biosynthesis of these complex structures involves activated sugars like GDP-L-fucose, which requires transport into the endomembrane system. nih.gov Although direct evidence of this compound as a prominent intermediate in plant or fungal carbohydrate metabolism is less prevalent in the initial search results compared to bacterial pathways, the presence of fucose-containing glycans suggests potential metabolic routes that could involve related sugar acids. nih.govfrontiersin.org Fungi, for instance, have been noted to possess fucose salvage pathways and to contain GDP-L-fucose in their metabolic extracts, indicating the involvement of fucose metabolism. nih.gov

Comparative Biochemistry Across Diverse Organisms

Comparative biochemical studies aim to understand the conservation and divergence of metabolic pathways across different life forms. While specific details on this compound metabolism in a wide array of non-human eukaryotes are not extensively detailed in the provided snippets, the general role of fucose and its derivatives in glycoconjugate synthesis is conserved. nih.gov Studies comparing carbohydrate utilization pathways across bacteria, archaea, and eukaryotes highlight differences in enzyme machinery and regulatory mechanisms. nih.govresearchgate.net The identification of this compound as a product of L-fucose metabolism in bacteria like C. jejuni provides a reference point for potential, albeit less characterized, pathways in other organisms. nih.govresearchgate.net

Interplay of this compound with Other Carbohydrate Metabolic Pathways

This compound's position as a metabolic intermediate means it is intrinsically linked to broader carbohydrate metabolism. Its production and consumption are influenced by the availability of precursor sugars and the activity of enzymes that channel metabolites into central energy pathways.

The catabolism of L-fucose, which generates this compound, ultimately leads to products like pyruvate and lactate. biorxiv.orgnih.gov Pyruvate is a central molecule in cellular metabolism, feeding into the citric acid cycle (Krebs cycle) for aerobic respiration or being converted to lactate or ethanol (B145695) during fermentation. nih.govkhanacademy.org This integration means that the utilization of L-fucose, via this compound, connects to glycolysis and the central energy-generating pathways of the cell. nih.gov Furthermore, the metabolic fate of L-fucose and its derivatives can be influenced by the presence of other preferred carbon sources. For example, in C. jejuni, the utilization of L-fucose can be inhibited when other nutrients like L-serine, L-glutamic acid, and L-aspartic acid are abundant, indicating a hierarchical preference for carbon sources. researchgate.net The broader metabolic network includes pathways for fructose, mannose, and fucose, all of which can contribute to or be influenced by the presence of this compound. sigmaaldrich.com

Table 6.3: Interplay of this compound in Metabolic Pathways

| Precursor Sugar | Intermediate | Central Metabolic Link | Influencing Factors |

| L-fucose | This compound | Pyruvate, Lactate | Availability of preferred carbon sources (e.g., amino acids) |

| Fructose | This compound | (Implied via central metabolism) | - |

| Mannose | This compound | (Implied via central metabolism) | - |

Compound List:

this compound

L-fucose

L-galactonic acid

Pyruvate

Lactate

2-oxo-3-deoxy-L-fuconic acid

Lactaldehyde

Fructose

Mannose

GDP-L-fucose

GDP-D-mannose

D-arabinose

L-galactose

2,4-diketo-3-deoxy-L-fuconate

L-rhamnose

D-gluconic acid

L-gulonic acid

D-allonic acid

D-xylonic acid

D-galacturonic acid

L-tartaric acid

L-malic acid

Citric acid

Gluconic acid

L-serine

L-glutamic acid

L-aspartic acid

Advanced Spectroscopic and Computational Characterization of L Fuconic Acid

Computational Chemistry and Molecular Modeling of L-Fuconic Acid

Docking Studies with this compound-Binding Proteins

One search result mentions molecular docking simulations in conjunction with "L-Fuconic-delta-lactam" and "Alpha-L-fucosidase" vulcanchem.com. However, this pertains to a derivative of this compound, not this compound itself, and therefore does not directly address the requested scope.

To provide the detailed research findings and data tables required for this section, specific published studies detailing the computational docking of this compound with identified protein targets would be necessary. These studies would typically include information on the proteins targeted, the docking methodologies employed (e.g., software, force fields), predicted binding poses, key amino acid residues involved in interactions (such as hydrogen bonds or hydrophobic contacts), and quantitative measures of binding affinity or scoring functions. As this specific information for this compound is not present in the current search results, a comprehensive discussion for this subsection cannot be generated.

Compound Names Mentioned:

this compound

Emerging Research Frontiers and Future Directions in L Fuconic Acid Studies

Development of Novel Biocatalysts for L-Fuconic Acid Production

The development of sustainable and efficient methods for producing organic building blocks is a critical goal in modern chemistry. Biocatalysts, such as enzymes and whole-cell systems, are at the forefront of this endeavor, offering highly selective reactions under mild conditions. rsc.org While research into biocatalysts for this compound is still an emerging field, progress in related areas provides a roadmap for future developments.

Current research often focuses on the microbial production of L-fucose, the precursor to this compound. nih.govresearchgate.net For instance, engineered Escherichia coli strains have been developed to produce L-fucose at high titers. nih.govresearchgate.netnih.gov These efforts in metabolic engineering lay the groundwork for creating novel biocatalytic systems for this compound. The key will be the discovery or engineering of highly efficient enzymes, such as dehydrogenases or oxidases, that can convert L-fucose to this compound.

Future research is expected to focus on:

Enzyme Discovery: Screening diverse microbial genomes for novel enzymes with high activity and stability for the oxidation of L-fucose.

Protein Engineering: Using techniques like directed evolution to improve the catalytic efficiency and substrate specificity of existing enzymes.

Whole-Cell Biocatalysts: Developing engineered microorganisms that can convert simple sugars directly to this compound in a one-pot process, which would be economically advantageous for industrial-scale production. nih.gov

The development of such novel biocatalysts will be essential for the sustainable and cost-effective production of this compound, paving the way for its broader application.

Integration of Omics Technologies in this compound Metabolic Research

The integration of "omics" technologies, including transcriptomics, proteomics, and metabolomics, is revolutionizing our understanding of cellular metabolism. nih.gov These approaches provide a system-level view of the molecular changes occurring within an organism, offering deep insights into metabolic pathways and their regulation. nih.govnih.gov

Transcriptomics, the study of the complete set of RNA transcripts, and proteomics, the study of the entire complement of proteins, are powerful tools for elucidating the genetic and molecular underpinnings of metabolic pathways. nih.govnih.gov In the context of this compound, these technologies can be used to:

Identify genes and enzymes involved in this compound biosynthesis and degradation.

Understand the regulatory networks that control the expression of these genes in response to different environmental conditions.

Pinpoint potential targets for metabolic engineering to enhance this compound production.

For example, a study on the effects of p-Coumaric acid on Cronobacter sakazakii used proteomic analysis to reveal distortions in amino acid biosynthesis pathways. frontiersin.org A similar approach could be applied to microorganisms that metabolize L-fucose to identify the key enzymes responsible for its conversion to this compound. By comparing the transcriptomic and proteomic profiles of cells under conditions of high and low this compound production, researchers can identify the key molecular players involved. mdpi.comnih.gov

Metabolomics, the comprehensive analysis of all metabolites within a biological system, provides a direct snapshot of the physiological state of a cell or organism. mdpi.commdpi.com This technology is particularly valuable for identifying and quantifying small molecules like this compound and its derivatives in complex biological samples.